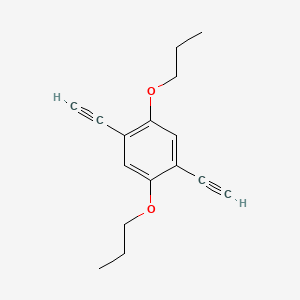

1,4-Diethynyl-2,5-dipropoxybenzene

Description

Contextualization in Contemporary Organic Synthesis and Materials Science

In the quest for novel materials with tailored electronic and optical properties, organic synthesis plays a pivotal role. 1,4-Diethynyl-2,5-dipropoxybenzene serves as a crucial monomer in the synthesis of a variety of organic materials. The presence of propoxy side chains imparts solubility to the resulting polymers and oligomers, a critical factor for their processing and characterization. researchgate.net The terminal alkyne functionalities are highly reactive and participate in a range of coupling reactions, most notably the Sonogashira coupling, to form extended π-conjugated systems. researchgate.netacs.orgfsu.edu These conjugated structures are the cornerstone of various applications in materials science, including organic electronics and nonlinear optics. researchgate.net

Foundational Significance as a Precursor in Conjugated Systems Development

The development of conjugated polymers and oligomers has been a major focus of materials research for several decades. This compound is a key precursor in the synthesis of oligo(1,4-phenyleneethynylene)s (OPEs). researchgate.net OPEs are rigid rod-like molecules with delocalized π-electrons, which exhibit interesting photophysical properties. The ability to create well-defined, monodisperse OPEs using a building block approach with monomers like this compound allows for systematic studies of the relationship between conjugation length and material properties. researchgate.net This fundamental understanding is crucial for the rational design of new materials with enhanced performance.

The general synthetic approach to these conjugated systems involves the palladium-catalyzed Sonogashira cross-coupling reaction between a diethynyl monomer, such as this compound, and a dihaloaromatic compound. fsu.edu This versatile reaction allows for the creation of a wide array of polymers with different aromatic partners, enabling fine-tuning of the electronic and physical properties of the final material.

Current Research Landscapes and Prospective Avenues for this compound

Current research continues to explore the potential of this compound in various cutting-edge applications. Its use extends to the synthesis of more complex architectures, such as push-pull and push-push 1H-isoindoles, which are of interest for their unique electronic and optical properties. acs.orgacs.org Furthermore, this compound is utilized in the creation of conjugated organic oligomers and polymers designed for the assembly of nanomaterials, opening up possibilities in the development of hybrid materials with novel functionalities. fsu.edu

An unexpected finding has been the identification of this compound as a metabolite in the bacterial degradation of kraft lignin. researchgate.netnih.gov While the implications of this discovery are still being explored, it points to the potential involvement of such structures in biological or environmental processes.

Future research is likely to focus on expanding the library of polymers and co-polymers derived from this compound. This includes the development of materials with enhanced nonlinear optical responses, improved charge transport characteristics for electronic devices, and novel self-assembly behaviors for applications in nanotechnology. The versatility of this monomer ensures its continued importance in the ongoing development of advanced organic materials.

Chemical Compound Information

| Compound Name |

| This compound |

| Oligo(1,4-phenyleneethynylene)s |

| 1H-isoindoles |

| Kraft lignin |

Structure

3D Structure

Properties

Molecular Formula |

C16H18O2 |

|---|---|

Molecular Weight |

242.31 g/mol |

IUPAC Name |

1,4-diethynyl-2,5-dipropoxybenzene |

InChI |

InChI=1S/C16H18O2/c1-5-9-17-15-11-14(8-4)16(18-10-6-2)12-13(15)7-3/h3-4,11-12H,5-6,9-10H2,1-2H3 |

InChI Key |

VQEUUXISSBRVFF-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=CC(=C(C=C1C#C)OCCC)C#C |

Origin of Product |

United States |

Role of 1,4 Diethynyl 2,5 Dipropoxybenzene As a Monomer in Advanced Molecular Architectures

Design and Synthesis of Oligo(1,4-phenyleneethynylene)s (OPEs) from 1,4-Diethynyl-2,5-dipropoxybenzene

Oligo(1,4-phenyleneethynylene)s (OPEs) are rigid, rod-like molecules with a backbone of alternating benzene (B151609) rings and acetylene (B1199291) units, forming a highly conjugated system. The monomer this compound is a key precursor for a specific class of OPEs where the benzene rings are substituted with alkoxy groups. These derivatives are synthesized primarily through palladium-copper catalyzed cross-coupling reactions, such as the Sonogashira coupling. nih.gov

The synthesis of sequence-defined OPEs from this compound relies on iterative strategies that allow for the controlled, step-by-step addition of monomer units. This precision is crucial for creating oligomers of a specific length and with a defined sequence of building blocks.

A common approach involves using a protected version of the monomer, such as 2,5-dialkoxy-1,4-bis[(trimethylsilyl)ethynyl]benzene. nih.govresearchgate.net The synthesis proceeds through a series of protection and deprotection steps:

Monoprotection: One of the two terminal alkyne groups on a diethynyl monomer is protected, often with a bulky group like trimethylsilyl (B98337) (TMS).

Coupling: The unprotected ethynyl (B1212043) group is then reacted with a halogenated aromatic compound (e.g., a diiodobenzene derivative) in a Sonogashira coupling reaction to form a dimer.

Deprotection: The protecting group on the newly formed dimer is selectively removed, regenerating a terminal ethynyl group.

Iteration: This deprotected oligomer can then be coupled with another protected monomer, extending the chain by one repeating unit.

By repeating this cycle, chemists can construct OPEs with an exact number of phenylene-ethynylene units. This iterative method provides unparalleled control over the final molecular structure, which is essential for tuning the electronic and photophysical properties of the material.

The performance of OPEs in electronic applications is governed by their π-conjugation, while their processability depends heavily on their solubility. The design of the monomer unit, specifically the nature of the alkoxy side chains on the benzene ring, is a critical factor in balancing these two properties. nih.gov

Enhanced Conjugation: The linear, rigid structure of the phenylene-ethynylene backbone facilitates extensive π-electron delocalization. The alkoxy groups, being electron-donating, can further modulate the electronic properties of the conjugated system.

Enhanced Solubility: The primary role of the propoxy groups in this compound is to impart solubility. Long, flexible alkyl chains disrupt the close packing of the rigid OPE rods, preventing aggregation and precipitation from solution. This is crucial for both the synthesis and the subsequent processing of the materials into thin films or other device structures. Without these solubilizing groups, even short oligomers would be intractable.

The choice of the alkyl chain length is a key design parameter. Longer chains provide better solubility but can also introduce more steric hindrance, potentially affecting intermolecular electronic coupling.

| Substituent Group | Effect on Solubility | Influence on Intermolecular Interactions |

| Methyl | Moderate solubility | Allows for closer π-π stacking due to smaller size. |

| Ethoxy | Good solubility in common organic solvents. | Provides a balance between solubility and packing. nih.gov |

| Propoxy | Excellent solubility | Increases distance between polymer backbones, reducing aggregation. |

| Heptyloxy | Very high solubility in nonpolar solvents. | Significantly hinders close packing and intermolecular charge transport. nih.govresearchgate.net |

Beyond step-wise oligomerization, this compound can undergo controlled polymerization to form high molecular weight polymers. The polymerization of diethynylarenes can proceed through several mechanisms, depending on the catalyst and reaction conditions. nih.gov

One major pathway is polycyclotrimerization , where three alkyne groups react to form a new benzene ring. When applied to a difunctional monomer like this compound, this reaction leads to the formation of a highly cross-linked, two-dimensional network. Catalysts such as cobalt complexes are known to promote this type of reaction, resulting in the formation of polyphenylenes with both 1,3,5- and 1,2,4-substituted benzene rings in the polymer structure. nih.gov The resulting polymer is often an insoluble, infusible material with high thermal stability.

Another technique involves Ziegler-Natta type catalysts , such as those based on titanium and aluminum complexes (e.g., TiCl₄/iso-Bu₃Al). nih.gov These catalysts can promote the polymerization of the acetylene bonds to form conjugated polyene structures. However, with diethynyl monomers, this often leads to insoluble, cross-linked polymers as both ethynyl groups on the monomer can react. The presence of the bulky propoxy groups can influence the reactivity and potentially lead to more controlled polymerization by sterically hindering intermolecular cross-linking reactions.

Integration of this compound into Diverse π-Conjugated Frameworks

The rigid structure and dual reactive sites of this compound make it an ideal building block for constructing larger, multidimensional π-conjugated architectures. These materials are of great interest for applications in gas storage, catalysis, and electronics.

Covalent Organic Frameworks (COFs) are crystalline, porous polymers with structures built from precisely integrated organic monomers. researchgate.netsemanticscholar.org The synthesis of COFs relies on the use of symmetric building blocks that react to form strong covalent bonds, resulting in a periodic and porous network.

This compound serves as a classic example of a linear, C2-symmetric linker. To form a 2D or 3D framework, it can be co-condensed with multi-functional "node" monomers of higher symmetry (e.g., C3 or C4). For instance, reacting it with a C3-symmetric tri-iodobenzene monomer under Sonogashira coupling conditions would result in a 2D honeycomb-like porous sheet.

Key features of using this compound in COFs include:

Structural Rigidity: The benzene-ethynylene linkage ensures the formation of a rigid and robust framework that does not collapse upon solvent removal, thus maintaining permanent porosity.

Tunable Porosity: The length of the linear linker directly dictates the pore size of the resulting COF. Using longer or shorter diethynylbenzene analogues allows for systematic tuning of the pore dimensions.

Functional Pores: The propoxy groups line the walls of the pores, creating a specific chemical environment. These groups can influence the framework's affinity for certain guest molecules, making them useful for selective gas adsorption or as supports for catalysts. mdpi.comdiva-portal.org

The same iterative Sonogashira coupling chemistry used for OPE synthesis can be extended to create well-defined, monodisperse "molecular rods" of significant length. These systems are essentially long, soluble OPEs that bridge the gap between small molecules and polydisperse polymers.

The this compound monomer is central to this application. The repeating phenylene-ethynylene unit provides the rigid, conjugated core of the rod, while the dipropoxy side chains ensure that these extended structures remain soluble and processable. nih.govresearchgate.net Without these solubilizing chains, the strong π-π stacking interactions between the rigid rods would cause them to aggregate and precipitate, making their synthesis and characterization impossible.

These molecular rods are of fundamental interest for studying charge transport in one-dimensional systems and as components in molecular-scale electronic devices. Their well-defined length and chemical structure allow for precise correlation between molecular architecture and electronic function, a level of control not achievable with conventional, polydisperse conjugated polymers.

Heterocycle-Incorporated Conjugated Oligomers (e.g., with Isoindoles, Thienopyrroles, Thienopyridines)

The incorporation of heterocyclic aromatic rings into conjugated backbones is a widely employed strategy to fine-tune the optoelectronic properties of organic materials. While direct, specific examples of the copolymerization of this compound with isoindoles, thienopyrroles, or thienopyridines are not extensively documented in the reviewed literature, the established reactivity of diethynylbenzene derivatives provides a strong basis for their potential in such syntheses.

The general approach involves the Sonogashira cross-coupling reaction between a diethynyl monomer, such as this compound, and a dihalogenated heterocyclic compound. This method has been successfully used to create a variety of donor-acceptor copolymers with tailored band gaps and charge transport characteristics. beilstein-journals.orgmdpi.comrsc.org

Isoindoles: Isoindole units, with their electron-rich pyrrolic core fused to a benzene ring, can be incorporated into conjugated polymers. The synthesis of isoindole-containing oligomers has been explored, often involving the construction of the isoindole ring system within the polymer backbone or the polymerization of pre-formed isoindole monomers. mdpi.com The Sonogashira coupling of a dihalo-isoindole derivative with this compound would be a viable, though not yet specifically reported, route to isoindole-containing PPEs.

Thienopyrroles: Thienopyrrole derivatives, which combine the electronic properties of both thiophene (B33073) and pyrrole, are another important class of heterocycles for organic electronics. Polymers based on thieno[3,4-c]pyrrole-4,6-dione (B1257111) (TPD) have been synthesized and shown to possess favorable properties for applications in organic solar cells. rsc.org The synthesis of copolymers containing dithienopyrrole and benzothiadiazole units has also been demonstrated through Stille coupling, highlighting the versatility of these building blocks. rsc.org A Sonogashira polymerization of a dihalogenated thienopyrrole with this compound would be a logical extension of these synthetic strategies.

Thienopyridines: Thienopyridine units introduce a nitrogen atom into the conjugated system, which can influence the material's electron affinity, LUMO level, and intermolecular packing. Copolymers containing thienopyridazine, a related nitrogen-containing heterocycle, have been synthesized via Stille copolymerization, yielding materials with low band gaps. nih.gov The Sonogashira coupling is a well-established method for creating ethynylene-linked polymers, and its application to dihalo-thienopyridine monomers and this compound would likely produce novel materials with interesting electronic properties.

The following table summarizes the potential reactants for the synthesis of heterocycle-incorporated conjugated oligomers with this compound via Sonogashira coupling.

| Monomer 1 | Monomer 2 (Example Dihalo-Heterocycle) | Potential Polymer Structure |

| This compound | Dihalo-isoindole derivative | Alternating phenylene ethynylene and isoindole units |

| This compound | Dihalo-thienopyrrole derivative | Alternating phenylene ethynylene and thienopyrrole units |

| This compound | Dihalo-thienopyridine derivative | Alternating phenylene ethynylene and thienopyridine units |

Formation of Hybrid Nanomaterials and Self-Assembled Structures

The unique structural and electronic properties of this compound and the resulting oligo(phenylene ethynylene)s (OPEs) make them attractive candidates for the construction of hybrid nanomaterials and self-assembled structures. The terminal ethynyl groups of the monomer, or the extended π-system of the corresponding oligomers, can interact with various surfaces and nanoparticles.

Hybrid Nanomaterials: Hybrid nanomaterials combine the distinct properties of organic and inorganic components to create new functionalities. A common strategy involves the functionalization of inorganic nanoparticles, such as gold nanoparticles (AuNPs), with organic molecules. nih.gov The terminal alkyne groups of this compound can be used to anchor the molecule to the surface of AuNPs, either directly or through a thiol-terminated linker, which has a strong affinity for gold. nih.gov This functionalization can modify the electronic and optical properties of the AuNPs and can be used to create sensors or electronic components. While specific studies on the use of this compound for this purpose are not prevalent, the general principles of AuNP functionalization are well-established.

The following table outlines the potential components and resulting structures of hybrid nanomaterials based on this compound.

| Inorganic Component | Organic Component | Potential Hybrid Structure |

| Gold Nanoparticle (AuNP) | This compound | AuNP functionalized with a monolayer of the organic molecule |

| Quantum Dot (QD) | Oligomer of this compound | QD with a conjugated oligomer shell |

| Carbon Nanotube (CNT) | This compound | CNT with non-covalently attached organic molecules via π-π stacking |

Self-Assembled Structures: Oligo(phenylene ethynylene)s are known to self-assemble into well-ordered structures on various surfaces, driven by intermolecular forces such as π-π stacking and van der Waals interactions. rsc.org The rigid rod-like structure of OPEs derived from this compound would favor the formation of highly organized monolayers or thin films. These self-assembled monolayers (SAMs) can be prepared on substrates like highly oriented pyrolytic graphite (B72142) (HOPG) or gold. The ordering and orientation of the molecules within the SAM can be influenced by the nature of the substrate, the solvent, and the specific functional groups on the molecule. Such ordered assemblies are of great interest for applications in molecular electronics, sensors, and nanotechnology.

Supramolecular Assembly and Intermolecular Interactions in 1,4 Diethynyl 2,5 Dipropoxybenzene Derivatives

Investigation of Non-Covalent Interactions in Solid-State Structures

In the solid state, the spatial arrangement of 1,4-diethynyl-2,5-dipropoxybenzene derivatives is a delicate balance of several weak intermolecular forces. Crystal structure analyses of closely related compounds reveal that interactions such as C-H···π bonds and various hydrogen bonding motifs are pivotal in directing the molecular packing.

Role of C-H···π Interactions in Molecular Organization

C-H···π interactions are a significant organizing force in the crystal structures of several 2,5-dialkoxy-1,4-diethynylbenzene derivatives. In these interactions, a hydrogen atom from a C-H bond acts as a weak acid, interacting with the electron-rich π-system of an adjacent molecule's ethynyl (B1212043) (acetylene) group or benzene (B151609) ring.

Research on 2,5-diethoxy-1,4-diethynylbenzene, the ethoxy analogue of the title compound, reveals that its molecular packing is complemented by C-H···π interactions specifically between the methyl hydrogen atoms of the ethoxy chain and the acetylenic carbon atoms of a neighboring molecule. nih.govresearchgate.net Similarly, in a related derivative, 2,5-diethoxy-1,4-bis[(trimethylsilyl)ethynyl]benzene, C-H···π interactions are observed between the methylene (B1212753) (CH₂) hydrogen atoms and the acetylenic carbons. nih.govresearchgate.net These interactions, though weak, are numerous and directional, contributing significantly to the stability of the crystal lattice and the precise orientation of the molecules within it.

Analysis of Hydrogen Bonding Motifs (e.g., C-H···O, C-H···N) in Crystal Structures

Hydrogen bonding provides a powerful tool for engineering molecular architectures. While classic hydrogen bonds involve highly electronegative atoms like oxygen and nitrogen (e.g., O-H···O, N-H···N), weaker, nonclassical C-H···O and C-H···N hydrogen bonds are also crucial in the supramolecular chemistry of these derivatives.

In the crystal structure of 1,4-diethynyl-2,5-bis(heptyloxy)benzene, a derivative with longer alkyl chains, a key organizing feature is the presence of weak, nonclassical hydrogen bonds between the acidic hydrogen atoms of the terminal alkyne groups and the oxygen atoms of the ether linkages on adjacent molecules (C-H···O). nih.govresearchgate.net This interaction motif differs from that observed in the shorter-chain ethoxy analogue, highlighting the sensitivity of supramolecular packing to subtle changes in molecular structure. nih.gov While direct evidence for C-H···N bonds in this compound itself is not specified, this type of interaction is a well-established tool in crystal engineering, often used to form co-crystals and direct assembly through interactions with nitrogen-containing molecules like bipyridines. nih.govnih.gov

Self-Assembly Principles and Mechanisms in Oligomeric Systems Derived from this compound

Derivatives of this compound serve as fundamental building blocks, or monomers, for the synthesis of larger, conjugated structures known as oligo(phenyleneethynylene)s (OPEs). nih.govresearchgate.net The process by which these oligomers organize into well-defined, functional architectures is known as self-assembly, a phenomenon driven by the same non-covalent interactions that govern the packing in single-molecule crystals.

The principles of self-assembly in OPE systems are rooted in achieving a thermodynamically stable state through a combination of attractive intermolecular forces. scilit.comaminer.org Key interactions include:

π-π Stacking: The flat, aromatic phenylene rings and linear ethynylene units of the OPE backbone can stack on top of one another, similar to a stack of coins. This interaction minimizes solvent exposure and maximizes van der Waals forces.

Hydrogen Bonding: As seen in the monomer crystals, C-H···O and other hydrogen bonds can link adjacent oligomer chains, providing directionality and strength to the assembly. nih.gov

Van der Waals Forces: Interactions between the alkoxy side chains can further stabilize the assembled structure.

The mechanism often involves a hierarchical process where monomers first form small aggregates, which then grow into larger, more ordered structures such as fibers, helices, or vesicles. mdpi.comrsc.org The final morphology of the self-assembled material is a direct consequence of the molecular design, including the length of the oligomer, the nature of its side chains, and the surrounding solvent conditions. researchgate.net

Impact of Alkyl Side Chains on Supramolecular Packing and Structure

The length and nature of the alkyl side chains (e.g., propoxy, heptyloxy) on the benzene ring have a profound impact on the supramolecular packing of these derivatives. researchgate.net Altering the side chains can fundamentally change the dominant intermolecular interactions, leading to different crystal structures and material properties. researchgate.netmdpi.comrsc.org

A comparative analysis of 2,5-dialkoxy-1,4-diethynylbenzene derivatives demonstrates this principle clearly. nih.govresearchgate.net

Short Chains (e.g., Ethoxy): In 2,5-diethoxy-1,4-diethynylbenzene, the packing is governed by a combination of π-π interactions between the acetylenic groups and C-H···π interactions involving the methyl hydrogens. nih.govresearchgate.net

Long Chains (e.g., Heptyloxy): In contrast, the longer, more flexible chains of 1,4-diethynyl-2,5-bis(heptyloxy)benzene prevent the close approach required for the interactions seen in the ethoxy analogue. Instead, its structure is dominated by weak C-H···O hydrogen bonds between the terminal alkyne proton and an ether oxygen on a neighboring molecule. nih.govresearchgate.net

This shift illustrates that increasing the alkyl chain length can introduce new interaction possibilities while sterically hindering others. Longer chains can increase van der Waals interactions, but they can also disrupt the efficient π-π stacking of the conjugated cores, leading to different packing motifs and sometimes less ordered structures. acs.org This tunability is a cornerstone of crystal engineering, allowing for the rational design of materials with specific solid-state structures and properties.

Table of Comparative Intermolecular Interactions

| Compound Name | Alkoxy Chain | Dominant Intermolecular Interactions in Crystal Structure |

| 2,5-Diethoxy-1,4-diethynylbenzene | Ethoxy (-OCH₂CH₃) | π-π interactions (acetylenic), C-H···π interactions (methyl H to alkyne C) nih.govresearchgate.net |

| 1,4-Diethynyl-2,5-bis(heptyloxy)benzene | Heptyloxy (-O(CH₂)₆CH₃) | C-H···O hydrogen bonds (alkyne H to ether O) nih.govresearchgate.net |

| 2,5-Diethoxy-1,4-bis[(trimethylsilyl)ethynyl]benzene | Ethoxy (-OCH₂CH₃) with Si(CH₃)₃ end-caps | C-H···π interactions (methylene H to alkyne C) nih.govresearchgate.net |

Advanced Spectroscopic and Electronic Property Investigations of Derived Materials

Elucidation of Conjugation Length and Its Influence on Electronic Structure

The extension of π-conjugation in oligomers and polymers derived from 1,4-diethynyl-2,5-dipropoxybenzene significantly impacts their electronic and optical properties. As the number of repeating monomer units increases, the π-system becomes more delocalized, leading to a decrease in the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

This trend is observable in the UV-Vis absorption and emission spectra, where a red shift (a shift to longer wavelengths) is typically seen with increasing conjugation length. nih.gov For instance, studies on similar oligophenyleneethynylenes (OPEs) have demonstrated that increasing the number of phenylethynyl units leads to a gradual red shift in both absorption and emission spectra. nih.gov This phenomenon is attributed to the stabilization of the excited state as the electron is delocalized over a larger area.

Furthermore, the aggregation behavior of these materials is also influenced by conjugation length. Longer oligomers exhibit a greater tendency to aggregate in nonpolar solvents due to enhanced aromatic interactions. nih.gov This aggregation can lead to the formation of ordered structures, such as nanofibers, which can further modify the electronic properties of the material. In some cases, aggregation can induce the appearance of new, broad shoulder bands in the absorption spectrum, indicating changes in the electronic environment upon self-assembly. nih.gov

The electronic structure of these conjugated systems can be further tuned by the introduction of electron-donating or electron-withdrawing groups on the aromatic rings. This can create "push-pull" systems with interesting charge-transfer characteristics. beilstein-journals.org The interplay between conjugation length and substituent effects allows for the fine-tuning of the material's electronic properties for specific applications in optoelectronics.

Methodological Approaches for Spectroscopic Characterization

A suite of spectroscopic techniques is employed to thoroughly characterize the structure and electronic properties of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the chemical structure of this compound and its derivatives. Both ¹H and ¹³C NMR are utilized to provide a complete picture of the molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number and chemical environment of the hydrogen atoms in the molecule. Key expected signals for this compound would include:

Signals for the aromatic protons on the benzene (B151609) ring.

A signal for the acetylenic protons.

Signals corresponding to the protons of the propoxy side chains (e.g., -OCH₂-, -CH₂-, and -CH₃ groups).

The chemical shifts (δ) and coupling patterns of these signals are diagnostic for the specific arrangement of atoms.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. Distinct signals are expected for:

The aromatic carbons of the benzene ring.

The sp-hybridized carbons of the ethynyl (B1212043) groups.

The carbons of the propoxy side chains.

Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), can be employed to establish the connectivity between protons and carbons, further confirming the structural assignment.

A study on related 2,5-dialkoxy-1,4-diethynylbenzene derivatives provides typical chemical shift values that can be expected for these types of compounds. researchgate.net

Interactive Data Table: Representative NMR Data for a Related Compound

| Nucleus | Chemical Shift (ppm) | Assignment |

| ¹H | 7.0 - 7.2 | Aromatic Protons |

| ¹H | 3.3 - 3.5 | Acetylenic Proton |

| ¹H | 3.9 - 4.1 | -OCH₂- |

| ¹H | 1.8 - 2.0 | -CH₂- |

| ¹H | 1.0 - 1.2 | -CH₃ |

| ¹³C | 150 - 155 | C-O (Aromatic) |

| ¹³C | 115 - 120 | Aromatic CH |

| ¹³C | 110 - 115 | C-C≡CH (Aromatic) |

| ¹³C | 80 - 85 | -C≡CH |

| ¹³C | 75 - 80 | -C≡CH |

| ¹³C | 70 - 75 | -OCH₂- |

| ¹³C | 20 - 25 | -CH₂- |

| ¹³C | 10 - 15 | -CH₃ |

Note: The data in this table is representative and based on similar structures. Actual values for this compound may vary.

Ultraviolet-Visible (UV/Vis) spectroscopy is a powerful tool for investigating the electronic transitions within conjugated molecules like this compound and its polymeric derivatives. uzh.ch The absorption of UV or visible light promotes electrons from the ground state to higher energy excited states. uzh.ch

The UV/Vis spectrum of this compound is characterized by absorption bands corresponding to π-π* transitions within the conjugated system. The position of the absorption maximum (λmax) is directly related to the extent of conjugation. As the conjugation length increases in oligomers and polymers, a bathochromic (red) shift in λmax is observed, indicating a smaller HOMO-LUMO gap. nih.gov

For example, studies on similar aromatic ethynyl compounds show distinct absorption bands that can be assigned to specific electronic transitions. ruc.dk The fine structure sometimes observed in these spectra can be attributed to vibronic coupling. The solvent environment can also influence the position and shape of the absorption bands.

Interactive Data Table: Expected UV/Vis Absorption Data

| Compound Type | Expected λmax Range (nm) | Transition Type |

| Monomer | 280 - 320 | π-π |

| Oligomer | 320 - 400 | π-π |

| Polymer | > 400 | π-π* |

Note: The data in this table is illustrative and based on trends observed in similar conjugated systems.

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in this compound. pressbooks.pubyoutube.com The absorption of infrared radiation excites molecular vibrations, and the frequencies of these vibrations are characteristic of specific chemical bonds. pressbooks.pubyoutube.com

Key diagnostic IR absorption bands for this compound include:

≡C-H Stretch: A sharp, strong absorption band around 3300 cm⁻¹ is characteristic of the terminal alkyne C-H bond. libretexts.org

C≡C Stretch: A weaker absorption in the range of 2100-2260 cm⁻¹ corresponds to the carbon-carbon triple bond stretch. libretexts.org

Aromatic C=C Stretch: Absorptions in the region of 1600-1450 cm⁻¹ are indicative of the carbon-carbon double bonds within the benzene ring.

C-O-C Stretch: Strong absorptions in the 1250-1000 cm⁻¹ region are due to the stretching of the ether linkages of the propoxy groups.

sp² C-H Stretch: Absorptions just above 3000 cm⁻¹ are characteristic of the C-H bonds on the aromatic ring.

sp³ C-H Stretch: Absorptions just below 3000 cm⁻¹ are due to the C-H bonds of the propoxy alkyl chains.

The presence of these characteristic peaks in the IR spectrum provides strong evidence for the successful synthesis of the target molecule.

Interactive Data Table: Characteristic IR Absorption Frequencies

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Alkyne (terminal) | ≡C-H Stretch | ~3300 |

| Alkyne | C≡C Stretch | 2100 - 2260 |

| Aromatic | C=C Stretch | 1600 - 1450 |

| Ether | C-O-C Stretch | 1250 - 1000 |

| Aromatic | sp² C-H Stretch | > 3000 |

| Alkane | sp³ C-H Stretch | < 3000 |

Mass spectrometry is a critical analytical technique used to confirm the molecular weight and elemental composition of this compound. In this technique, the molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

The mass spectrum will show a molecular ion peak (M⁺) that corresponds to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide a very accurate mass measurement, which can be used to determine the molecular formula with high confidence.

Fragmentation patterns observed in the mass spectrum can also provide structural information. The molecule may break apart in a predictable way upon ionization, and the masses of the resulting fragment ions can help to piece together the structure of the original molecule.

X-ray crystallography provides the most definitive structural information for crystalline materials. By diffracting X-rays off a single crystal of a compound, a three-dimensional map of the electron density can be generated, from which the precise positions of all atoms in the crystal lattice can be determined.

For this compound and its crystalline derivatives, X-ray crystallography can confirm:

The planarity of the benzene ring and the linearity of the ethynyl groups.

The conformation of the propoxy side chains.

The packing of the molecules in the solid state, including any intermolecular interactions such as π-π stacking or hydrogen bonding.

Structural information from X-ray crystallography is invaluable for understanding the relationship between molecular structure and the bulk properties of the material. For instance, a study on similar 2,5-dialkoxy-1,4-diethynylbenzene derivatives revealed that the molecules are located on sites with crystallographic inversion symmetry and that substituents have a marked effect on the packing and intermolecular interactions. researchgate.net

Exploration of Third-Order Nonlinear Optical (NLO) Responses in Derived Systems

The investigation into the third-order nonlinear optical (NLO) properties of materials derived from this compound is a significant area of research, driven by the potential applications of these materials in advanced photonic technologies such as optical switching and data processing. The core structure of this compound, featuring a π-conjugated system, is fundamental to its NLO response. When incorporated into larger polymeric or oligomeric systems, the extent of this π-conjugation is increased, which can lead to enhanced NLO effects.

Derivatives, particularly platinum poly-yne polymers containing dialkoxybenzene units, are of considerable interest. In these polymers, the presence of the platinum atom in the backbone can further influence the electronic properties and, consequently, the NLO response. The third-order NLO properties are typically characterized by the third-order nonlinear susceptibility, χ⁽³⁾. This parameter is a measure of the material's ability to alter its refractive index or absorption coefficient under the influence of a strong incident light field.

Studies on analogous poly(2,5-dialkoxy-1,4-phenylenevinylene) (PPV) derivatives have shown a considerable dependence of the third-order NLO properties on the steric effects of the alkoxy substituents. researchgate.net Z-scan measurements on PPVs with varying alkoxy chains (such as C8 linear, C5 branched, and C12 bridged) revealed that all investigated polymers exhibit a significant, negative real part of χ⁽³⁾ and a smaller imaginary part at a wavelength of 1064 nm. researchgate.net This indicates a predominantly refractive nonlinearity. The magnitude of the NLO response is influenced by the specific nature of the alkoxy groups, which affect the polymer's conformation and packing, thereby altering the electronic delocalization. It is expected that polymers derived from this compound would exhibit similar behavior, with the propoxy groups influencing the material's solubility and solid-state morphology, which in turn impacts the macroscopic NLO properties.

The general approach to enhancing the NLO response in these systems involves extending the π-conjugation and introducing donor-acceptor functionalities to increase the molecular hyperpolarizability. The this compound unit, with its electron-donating dipropoxy groups, serves as a key building block in this context.

Table 1: Third-Order NLO Properties of Structurally Related Polymers

| Polymer System | Measurement Technique | Key Findings | Reference |

|---|---|---|---|

| Poly(2,5-dialkoxy-1,4-phenylenevinylene) Derivatives | Z-scan at 1064 nm | Large, negative Re(χ⁽³⁾), small Im(χ⁽³⁾). NLO properties are dependent on the steric effect of the alkoxy substituents. | researchgate.net |

Characterization of Emissive Properties in Conjugated Oligomers

Conjugated oligomers derived from this compound are noted for their emissive properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and as fluorescent sensors. The photophysical characteristics of these materials, such as their absorption and emission wavelengths, fluorescence quantum yields, and Stokes shifts, are dictated by the electronic structure of the conjugated backbone and the nature of any substituents.

The incorporation of this compound into conjugated oligomers, such as oligo(phenyleneethynylene)s (OPEs), results in materials that typically exhibit strong fluorescence in the visible region of the electromagnetic spectrum. The dipropoxy groups enhance the solubility of these otherwise rigid-rod oligomers, facilitating their processing from solution. Furthermore, as electron-donating groups, they influence the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby tuning the emission color.

Research on new ether-substituted poly(1,4-phenylene vinylene) (PPV) derivatives, which are structurally analogous, provides insight into the expected emissive properties. uh.edu These materials have been synthesized and their optical properties characterized, revealing that the nature of the ether substituents plays a crucial role in determining the emission characteristics. uh.edu For oligomers derived from this compound, it is anticipated that they would display strong luminescence with high quantum yields. The emission wavelength can be systematically tuned by extending the length of the oligomer chain or by co-polymerizing with other aromatic units, which alters the effective conjugation length and the energy gap between the HOMO and LUMO.

The synthesis of closely related compounds such as 2,5-diethoxy-1,4-diethynylbenzene and 1,4-diethynyl-2,5-bis(heptyloxy)benzene has been reported, and these serve as valuable precursors for luminescent oligo(phenyleneethynylene)s. researchgate.net The characterization of these oligomers typically involves UV-Vis absorption spectroscopy to determine the absorption maxima (λ_abs_) and photoluminescence spectroscopy to measure the emission maxima (λ_em_). The difference between these two values gives the Stokes shift, which is an important parameter for emissive materials.

Table 2: Photophysical Properties of Structurally Related Conjugated Oligomers

| Oligomer/Polymer System | Absorption Max (λ_abs_) | Emission Max (λ_em_) | Key Findings | Reference |

|---|---|---|---|---|

| Ether-substituted PPV derivatives | Varies with substituent | Varies with substituent | Optical properties are tunable via modification of the ether side chains. | uh.edu |

Future Research Directions and Emerging Applications

Development of Novel Synthetic Strategies for Enhanced Efficiency and Diversity

Future research will likely focus on optimizing the synthesis of 1,4-diethynyl-2,5-dipropoxybenzene and its derivatives to improve efficiency, yield, and structural diversity. A common current synthetic route for analogous 2,5-dialkoxy-1,4-diethynylbenzene compounds involves the protodesilylation of a trimethylsilyl (B98337) (TMS)-protected precursor, 2,5-dialkoxy-1,4-bis[(trimethylsilyl)ethynyl]benzene. scribd.comnih.gov This method, while effective, provides a foundation for further innovation.

Advanced synthetic methodologies could explore:

One-pot reaction sequences: Developing streamlined processes that combine multiple synthetic steps into a single reaction vessel would reduce waste, save time, and lower costs.

Alternative protecting groups: Investigating different protecting groups for the terminal alkynes could offer milder deprotection conditions and orthogonality for more complex molecular designs.

Catalyst development: Research into more efficient and reusable catalysts for the core Sonogashira coupling reactions, used to introduce the ethynyl (B1212043) groups, could enhance the sustainability of the synthesis.

By expanding the synthetic toolkit, a wider array of derivatives with varied alkoxy chains and substituted phenyl rings can be accessed, paving the way for a broader exploration of their properties and applications.

Advanced Structure-Property Relationship Studies for Tailored Functionality

A deeper understanding of the relationship between the molecular structure of this compound and its bulk properties is crucial for designing materials with specific functionalities. The interplay of the rigid aromatic core, the flexible alkoxy side chains, and the linear ethynyl groups governs the solid-state packing, electronic properties, and solubility of the resulting materials.

Key areas for future investigation include:

Impact of Alkoxy Chain Length: Systematic studies on how varying the length of the alkoxy chains (e.g., from methoxy to dodecyloxy) influences crystal packing, intermolecular interactions, and solubility. Longer chains can enhance processability and influence the self-assembly behavior. nih.gov

Intermolecular Interactions: Detailed analysis of the non-covalent interactions, such as π-π stacking and C-H···π interactions, that dictate the molecular arrangement in the solid state. nih.gov These interactions are fundamental to the electronic and photophysical properties of the material.

Computational Modeling: The use of density functional theory (DFT) and other computational methods to predict the electronic structure, optical properties, and self-assembly tendencies of new derivatives. This can guide synthetic efforts toward molecules with desired characteristics.

The following table summarizes the known and potential effects of structural modifications on the properties of 1,4-diethynyl-2,5-dialkoxybenzene derivatives.

| Structural Modification | Potential Effect on Properties |

| Lengthening of alkoxy chains | Increased solubility, modified crystal packing, potential for liquid crystalline phases |

| Introduction of branched alkoxy chains | Disruption of crystal packing, enhanced solubility |

| Substitution on the benzene (B151609) ring | Tuning of electronic properties (HOMO/LUMO levels), altered photophysical behavior |

| Replacement of ethynyl groups with other linkers | Modification of conjugation length and electronic communication |

Exploration of New Application Domains in Advanced Materials Science

This compound serves as a fundamental building block for oligo(phenylene ethynylene)s (OPEs) and other conjugated polymers. scribd.comnih.gov These materials are at the forefront of research in organic electronics and photonics.

Emerging applications for materials derived from this compound include:

Molecular Wires: The rigid, linear, and conjugated structure of OPEs makes them ideal candidates for use as molecular-scale wires in nanoelectronic circuits. acs.org

Organic Light-Emitting Diodes (OLEDs): By incorporating emissive units, polymers based on this scaffold could be utilized as the active layer in OLEDs for displays and lighting.

Chemical Sensors: The electronic properties of OPEs can be sensitive to the presence of certain analytes, making them suitable for the development of highly sensitive chemical sensors.

Liquid Crystals: The rod-like shape of molecules containing the this compound core suggests a potential for liquid crystalline behavior, which is valuable for display technologies.

Potential for Integration into Bio-Inspired or Bio-Related Assemblies

The field of bio-inspired materials seeks to mimic the hierarchical and functional structures found in nature. The well-defined geometry and self-assembly properties of molecules like this compound make them intriguing candidates for constructing such systems.

Future research could explore:

Hierarchical Self-Assembly: Utilizing the directional non-covalent interactions of this molecule to guide its assembly into complex, ordered structures that mimic biological systems like fibrous proteins.

Scaffolds for Biomolecules: The rigid backbone of OPEs could serve as a scaffold for attaching biological molecules, such as peptides or DNA, to create novel hybrid materials for biosensing or drug delivery.

Bio-orthogonal Chemistry: The terminal alkyne groups are amenable to "click" chemistry reactions, which are bio-orthogonal and can be used to attach these molecules to biological systems without interfering with native biochemical processes.

By leveraging the principles of supramolecular chemistry and bio-inspiration, this compound and its derivatives could find applications in areas such as tissue engineering, diagnostics, and targeted therapies.

Q & A

Q. What are the critical factors in designing a reproducible synthesis protocol for 1,4-Diethynyl-2,5-dipropoxybenzene?

- Methodological Answer: Reproducibility hinges on reagent purity, solvent selection, and reaction monitoring. Use fresh reagents to avoid side reactions (e.g., oxidation or hydrolysis). Solvents with high solubility may reduce purity; instead, use solvents that promote gradual crystallization . Parallel analysis via gas chromatography (GC) during synthesis helps track reaction progress and adjust conditions in real time . Ensure strict temperature control (±2°C) to minimize kinetic variability.

Q. Which spectroscopic methods are most effective for characterizing this compound?

- Methodological Answer: Combine H NMR (in CDCl) for structural confirmation of aromatic protons and alkynyl groups (δ 2.5–3.5 ppm for propoxy CH, δ 6.5–7.5 ppm for aromatic protons) . GC-MS validates molecular weight and detects volatile impurities. Cross-reference with databases like NIST Chemistry WebBook for spectral matching . For non-volatile byproducts, HPLC with UV detection (λ = 254 nm) is recommended.

Q. How can researchers address low yields due to competing alkylation pathways during synthesis?

- Methodological Answer: Optimize steric and electronic effects:

- Use bulky alkylating agents (e.g., t-butyl) to direct substitution to the 1,4-positions .

- Lower reaction temperatures (0–5°C) slow competing pathways.

- Monitor intermediate formation via thin-layer chromatography (TLC) with UV visualization. Adjust stoichiometry (e.g., 1.2:1 alkylating agent:substrate) to favor mono- over di-substitution .

Q. What safety protocols are essential when handling alkynylbenzene derivatives?

- Methodological Answer:

- Conduct reactions under inert gas (N/Ar) to prevent explosive peroxides.

- Use flame-resistant equipment (e.g., glass-coated stir bars) and avoid metal catalysts that may catalyze exothermic side reactions.

- Store products in amber vials at –20°C to inhibit photodegradation. Refer to institutional safety guidelines aligned with ACS standards .

Advanced Research Questions

Q. How can kinetic parameters for the formation of this compound be accurately determined?

- Methodological Answer: Apply pseudo-first-order kinetics under excess alkylating agent conditions. Use GC or UV-Vis to track substrate depletion. Calculate rate constants () via nonlinear regression. Validate models using:

Q. What advanced statistical methods are recommended for analyzing kinetic data in multi-step syntheses?

- Methodological Answer: Employ multivariate analysis:

- ANOVA to identify significant variables (e.g., temperature, solvent polarity).

- Principal Component Analysis (PCA) reduces dimensionality in datasets with >3 variables (e.g., time, yield, purity).

- Bayesian inference refines parameter estimates when data is sparse or noisy. Tools like Python’s SciPy or R’s

nlmepackage are suitable .

Q. How can researchers resolve contradictions between computational predictions and experimental data regarding reaction pathways?

- Methodological Answer:

- Cross-validate DFT calculations (e.g., B3LYP/6-31G*) with experimental activation energies. Adjust solvation models (e.g., COSMO-RS) to match solvent effects observed in GC or NMR .

- Isotopic labeling (e.g., C at alkynyl positions) tracks regioselectivity discrepancies. Compare C NMR shifts with computed transition states .

Q. What strategies mitigate crystallinity issues in this compound derivatives during X-ray diffraction analysis?

- Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.